molecular formula C11H16N2O2 B13213625 Ethyl 2-isopropyl-4-methyl-5-pyrimidinecarboxylate

Ethyl 2-isopropyl-4-methyl-5-pyrimidinecarboxylate

Cat. No.: B13213625
M. Wt: 208.26 g/mol
InChI Key: KMECGDXVTSFMEM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-isopropyl-4-methyl-5-pyrimidinecarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-isopropyl-4-methylpyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-isopropyl-4-methyl-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrimidinecarboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-isopropyl-4-methyl-5-pyrimidinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-isopropyl-4-methyl-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-isopropyl-4-methyl-5-pyrimidinecarboxylate can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl 4-methyl-2-propan-2-ylpyrimidine-5-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-5-15-11(14)9-6-12-10(7(2)3)13-8(9)4/h6-7H,5H2,1-4H3

InChI Key

KMECGDXVTSFMEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)C(C)C

Origin of Product

United States

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